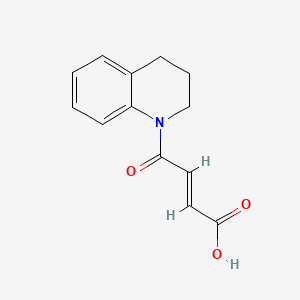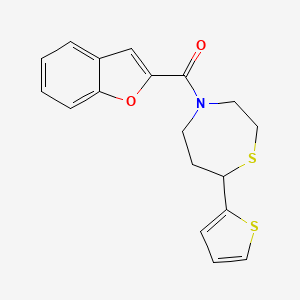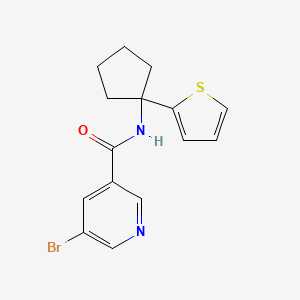
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in B-cell development and function. TAK-659 has shown promising results in preclinical studies as a potential treatment option for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and function by mediating downstream signaling pathways that regulate B-cell proliferation, survival, and differentiation. N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have significant anti-tumor activity in preclinical models of CLL and NHL. In addition to its anti-tumor effects, N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of various autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is its potential to induce resistance in B-cell malignancies, which may limit its long-term efficacy.
Direcciones Futuras
There are several future directions for the development of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, which may enhance their anti-tumor effects. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell activity. Finally, there is a need for further research into the mechanisms of resistance to BTK inhibitors, which may inform the development of strategies to overcome resistance and improve long-term efficacy.
Métodos De Síntesis
The synthesis of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves a multi-step process that includes the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-4,6-dimethylpyridine to form the corresponding amide. The amide is then reacted with tetrahydrothiophene-3-carboxylic acid to form the desired compound.
Aplicaciones Científicas De Investigación
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies. In vitro studies have shown that N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits BTK activity and downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. In vivo studies have demonstrated that N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has significant anti-tumor activity in mouse models of CLL and NHL.
Propiedades
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-5-6-16-17(22-13)3-2-4-18(16)23-20(24)14-7-9-21-19(11-14)25-15-8-10-26-12-15/h2-7,9,11,15H,8,10,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBABCRIVHVZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2993832.png)

![3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993838.png)
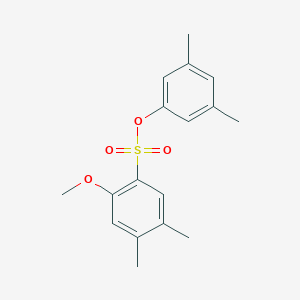
![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)

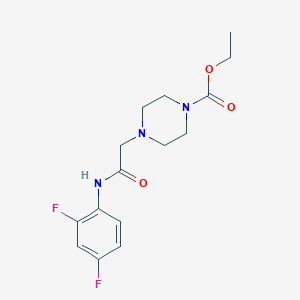


![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)
